2-(4-Bromo-3-methoxyphenyl)acetonitrile

Overview

Description

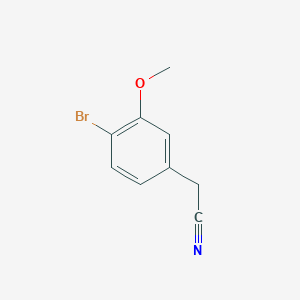

2-(4-Bromo-3-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H8BrNO It is a derivative of acetonitrile, where the acetonitrile group is attached to a 4-bromo-3-methoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile typically involves the bromination of 3-methoxyacetophenone followed by a cyanation reaction. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as benzoyl peroxide. The brominated intermediate is then reacted with sodium cyanide in the presence of a phase transfer catalyst to yield the desired acetonitrile derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-methoxyphenyl)acetonitrile undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

Nucleophilic Substitution: Formation of substituted phenylacetonitriles.

Oxidation: Formation of 4-bromo-3-methoxybenzoic acid.

Reduction: Formation of 2-(4-bromo-3-methoxyphenyl)ethylamine.

Scientific Research Applications

2-(4-Bromo-3-methoxyphenyl)acetonitrile has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

Material Science: Used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-methoxyphenyl)acetonitrile in biological systems is not well-documented. its reactivity can be attributed to the presence of the bromine and nitrile groups, which can participate in various biochemical pathways. The compound may interact with enzymes or receptors, leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

- 2-(3-Bromo-4-methoxyphenyl)acetonitrile

- 4-Bromo-3-methoxybenzaldehyde

- 4-Bromo-3-methoxybenzoic acid

Biological Activity

2-(4-Bromo-3-methoxyphenyl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

- Chemical Formula : C10H10BrNO2

- Molecular Weight : 244.1 g/mol

- CAS Number : 113081-50-0

The compound features a bromine atom and a methoxy group attached to a phenyl ring, which significantly influences its reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The presence of the bromine atom enhances its interaction with microbial targets, making it effective against both Gram-positive and Gram-negative bacteria.

The compound's mechanism of action involves:

- Inhibition of Enzyme Activity : It may inhibit key enzymes involved in bacterial metabolism.

- Disruption of Cell Membrane Integrity : The compound can integrate into bacterial membranes, leading to increased permeability and cell lysis.

Study on Antibacterial Efficacy

A study investigated the antibacterial efficacy of this compound against several strains, including Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The findings suggest that the compound has moderate antibacterial properties, particularly effective against Staphylococcus aureus.

Cytotoxicity Studies

In vitro studies were conducted to assess the cytotoxic effects of the compound on human cancer cell lines. The results are shown in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.5 |

| HeLa (Cervical Cancer) | 22.3 |

| A549 (Lung Cancer) | 30.1 |

These results indicate that this compound demonstrates significant cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the bromine and methoxy groups can significantly affect biological activity. For instance:

- Bromine Substitution : The presence of bromine enhances antibacterial activity.

- Methoxy Group : The methoxy group contributes to lipophilicity, improving membrane penetration.

Future Directions

Further research is needed to explore:

- Combination Therapies : Investigating the synergistic effects when combined with other antimicrobial agents.

- Mechanistic Studies : Detailed studies on how the compound interacts at the molecular level with its targets.

- In Vivo Studies : Evaluating the efficacy and safety in animal models to support clinical development.

Properties

IUPAC Name |

2-(4-bromo-3-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AITZSRHOUYDLOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701289949 | |

| Record name | 4-Bromo-3-methoxybenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701289949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113081-50-8 | |

| Record name | 4-Bromo-3-methoxybenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113081-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-methoxybenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701289949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.